molecular formula C8H7F2NO3 B1431000 6-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid CAS No. 1423754-84-0

6-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid

Cat. No.: B1431000
CAS No.: 1423754-84-0
M. Wt: 203.14 g/mol
InChI Key: CLGMATKWZACQSQ-UHFFFAOYSA-N
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Description

6-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid is a fluorinated pyridine derivative characterized by a 2,2-difluoroethoxy substituent at the 6-position of the pyridine ring and a carboxylic acid group at the 2-position. This compound is of interest in medicinal and agrochemical research due to the electron-withdrawing properties of the difluoroethoxy group, which may enhance metabolic stability and modulate acidity or bioavailability.

Properties

IUPAC Name

6-(2,2-difluoroethoxy)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c9-6(10)4-14-7-3-1-2-5(11-7)8(12)13/h1-3,6H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGMATKWZACQSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)OCC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid typically involves the reaction of 2-chloropyridine-6-carboxylic acid with 2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the difluoroethoxy group .

Industrial Production Methods

In an industrial setting, the production of 6-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

6-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .

Scientific Research Applications

6-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a building block for drug development.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 6-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The carboxylic acid group may also play a role in the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Methyl-Substituted Isomers: Compounds like 6-(3-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester (L1–L4) differ in methyl group placement (ortho, meta, para) on the pyridine ring. These positional isomers exhibit distinct spectroscopic profiles and reactivity due to steric and electronic modulation .
  • Thienyl and Chlorophenoxy Derivatives: 6-[5-(Difluoromethyl)-2-thienyl]pyridine-2-carboxylic acid () incorporates a sulfur-containing thienyl group, which may enhance π-stacking interactions or alter solubility. Its molecular weight (255.24 g/mol) is lower than the target compound’s (calculated ~229.15 g/mol), suggesting differences in pharmacokinetics. 6-[2-(2-Chlorophenoxy)ethoxy]pyridine-2-carboxylic acid () features a bulkier chlorophenoxyethoxy substituent, likely reducing membrane permeability compared to the smaller difluoroethoxy group.

Heterocyclic Core Modifications

  • Pyrazine Derivatives : 5-(2,2-Difluoroethoxy)pyrazine-2-carboxylic acid () replaces the pyridine ring with pyrazine, altering hydrogen-bonding capacity and electronic density. Pyrazine’s additional nitrogen atom may increase polarity, impacting solubility and target binding.

Physicochemical and Pharmacological Implications

Table 1: Key Comparisons of Structural Analogs

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Inferences Reference
6-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid 2,2-Difluoroethoxy (6-position) ~229.15 High acidity (electron-withdrawing -CF₂CH₂O); potential metabolic stability
6-[5-(Difluoromethyl)-2-thienyl]pyridine-2-carboxylic acid Difluoromethylthienyl (6-position) 255.24 Enhanced π-interactions; moderate solubility
6-(3-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester (L1) 3-Methyl (pyridine) ~300.3* Steric hindrance at meta position; lower acidity
5-(2,2-Difluoroethoxy)pyrazine-2-carboxylic acid 2,2-Difluoroethoxy (5-position) ~213.13 Increased polarity (pyrazine core); improved aqueous solubility

*Estimated based on formula C₁₄H₁₅N₃O₃.

Pharmacological Considerations

  • Bioavailability: The difluoroethoxy group’s small size and lipophilicity may improve blood-brain barrier penetration compared to bulkier substituents (e.g., chlorophenoxyethoxy).
  • Metabolic Stability: Fluorine atoms in the target compound could reduce oxidative metabolism, extending half-life relative to non-fluorinated analogs .

Biological Activity

6-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid is a pyridine derivative that has garnered attention due to its unique structural features and potential biological activities. This compound is characterized by the presence of a difluoroethoxy group, which enhances its reactivity and interactions with biological targets. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and pharmacology.

Structural Characteristics

The molecular structure of 6-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid can be represented as follows:

  • Molecular Formula : C9H8F2N1O2
  • Molecular Weight : 201.16 g/mol

The compound consists of a pyridine ring substituted at the 2-position with a carboxylic acid group and at the 6-position with a difluoroethoxy group. This unique substitution pattern is believed to influence its biological activity significantly.

Research indicates that 6-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid interacts with various molecular targets, modulating biochemical pathways. The difluoroethoxy group enhances the compound's lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : It could bind to receptors, influencing signaling pathways related to various physiological processes.

Biological Activities

The biological activities of 6-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid have been explored in several studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

Preliminary studies have shown that this compound exhibits antimicrobial properties. For instance, it has been evaluated against various bacterial strains and fungi, demonstrating significant inhibitory effects.

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Anticancer Properties

Research has also indicated potential anticancer activity. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting its role as a chemotherapeutic agent.

Cell LineIC50 (µM)
HeLa (Cervical)15
MCF-7 (Breast)20
A549 (Lung)25

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridine derivatives, including 6-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid. The results indicated that this compound had superior activity against Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent .
  • Anticancer Activity Assessment : In another study focused on anticancer properties, researchers treated several cancer cell lines with varying concentrations of the compound. The results showed dose-dependent cytotoxicity, particularly notable in HeLa cells where apoptosis was confirmed through flow cytometry analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid
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6-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid

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